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2-(2-chlorophenyl)-N-phenylazepane-1-carboxamide
Overview
Description
2-(2-chlorophenyl)-N-phenylazepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives It is characterized by the presence of a seven-membered azepane ring, substituted with a 2-chlorophenyl group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-phenylazepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable dihaloalkane under basic conditions to form the azepane ring.
Substitution Reactions: The introduction of the 2-chlorophenyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the azepane ring with 2-chlorobenzyl chloride in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted azepane with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-phenylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted azepane derivatives with different functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-phenylazepane-1-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new therapeutic agents. Its structural features make it a candidate for designing drugs targeting specific receptors or enzymes.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may find applications in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-phenylazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-phenylazepane-1-carboxamide: can be compared with other azepane derivatives, such as:
Uniqueness
Structural Features: The presence of both the 2-chlorophenyl and phenyl groups attached to the azepane ring makes this compound unique compared to other derivatives.
Biological Activity: The specific substitution pattern can influence the compound’s biological activity, making it distinct in terms of its pharmacological or chemical properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-phenylazepane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-12-7-6-11-16(17)18-13-5-2-8-14-22(18)19(23)21-15-9-3-1-4-10-15/h1,3-4,6-7,9-12,18H,2,5,8,13-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZDITVAANFHCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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